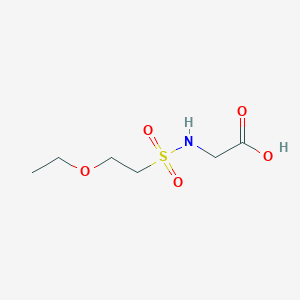

2-(2-Ethoxyethanesulfonamido)acetic acid

Description

2-(2-Ethoxyethanesulfonamido)acetic acid is a sulfonamide derivative of acetic acid, characterized by an ethoxyethyl group attached to the sulfonamido moiety. This compound is structurally distinct due to its combination of a sulfonamide group (providing hydrogen-bonding capacity) and an ethoxy chain (enhancing lipophilicity). Such features make it relevant in pharmaceutical and material sciences, particularly as an intermediate or buffer agent.

Properties

IUPAC Name |

2-(2-ethoxyethylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5S/c1-2-12-3-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAJPYNVYPTKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Ethoxyethanesulfonamido)acetic acid via Sulfonyl Chloride Intermediate

One of the primary routes involves preparing the intermediate 2-ethoxyethane sulfonyl chloride, which is then reacted with ammonia to form the sulfonamide, followed by attachment to acetic acid.

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-Bromoethyl ethyl ether + Na2SO3 in aqueous ethanol, reflux | Nucleophilic substitution to form 2-ethoxyethanesulfonate salt | 81 g crude product after extraction and drying |

| 2 | Treatment with PCl5, heat (steam bath, 3 hours) | Conversion of sulfonate salt to 2-ethoxyethane sulfonyl chloride | Exothermic reaction, followed by distillation (68-77 °C at 0.7-1.4 mmHg) |

| 3 | 2-Ethoxyethane sulfonyl chloride + anhydrous NH3 in benzene at 10 °C | Formation of 2-ethoxyethanesulfonamide via nucleophilic substitution | Removal of NH4Cl by filtration, benzene evaporation yields oily sulfonamide |

This sulfonamide intermediate can then be coupled with glycine or its derivatives to form the target this compound compound.

Use of Halogenated Acetic Acid Derivatives and Amide Formation

Another approach involves preparing halogenated ethoxyacetic acid derivatives (e.g., 2-chloroethoxy-acetic acid derivatives) which serve as intermediates for further functionalization.

| Parameter | Details |

|---|---|

| Starting Material | 2-Hydroxyethoxy-acetic acid derivatives |

| Halogenation Agent | Thionyl chloride (SOCl2) |

| Solvents | Halogenated hydrocarbons (dichloromethane, toluene) or aromatic solvents |

| Temperature | 0 to 40 °C, preferably 10-25 °C |

| Reaction Time | 0.2 to 4 hours |

| Catalysts/Bases | Pyridine or triethylamine (organic bases to scavenge HCl) |

This method allows conversion of hydroxy groups to chloro groups, facilitating nucleophilic substitution with sulfonamide or amino groups to eventually yield the target compound.

Oxidative Methods and Multi-Ether Chain Extension

Comparative Data Table of Preparation Methods

Scientific Research Applications

2-(2-Ethoxyethanesulfonamido)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-ethoxyethanesulfonamido)acetic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed effects. The ethoxyethane group may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Table 2: Key Substituent Effects

| Substituent | Electronic Effect | Example Compound | Impact on Properties |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Weakly acidic | Target compound | Enhances hydrogen bonding |

| Bromine (-Br) | Electron-withdrawing | 2-(3-Bromo-4-methoxyphenyl)acetic acid | Increases reactivity in electrophilic substitution |

| Methoxy (-OCH₃) | Electron-donating | 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid | Improves solubility in organic solvents |

Biological Activity

2-(2-Ethoxyethanesulfonamido)acetic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₅N₁O₄S

- Molecular Weight : Approximately 195.27 g/mol

The compound includes an ethoxy group and a sulfonamide moiety, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes by mimicking the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, leading to bacterial cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Activity

Sulfonamide compounds have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.01 | 0.03 | 3 |

| Compound B | 0.02 | 0.01 | 2 |

| This compound | TBD | TBD | TBD |

The selectivity towards COX-2 over COX-1 may reduce gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

3. Anticancer Activity

Emerging studies suggest that sulfonamide derivatives might possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

| Cancer Type | IC50 (µM) |

|---|---|

| Lung Cancer | 15 |

| Breast Cancer | 10 |

| Colorectal Cancer | 20 |

These compounds often modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfonamide derivatives against resistant bacterial strains, indicating a resurgence in interest for these compounds in antibiotic development.

- Another research article in Pharmaceutical Research discussed the anti-inflammatory properties of similar compounds, demonstrating their potential as safer alternatives to conventional NSAIDs.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethoxyethanesulfonamido)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonamide formation via coupling of 2-ethoxyethanesulfonyl chloride with glycine derivatives. A two-step procedure is common:

- Sulfonylation : React glycine ethyl ester with 2-ethoxyethanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (0–5°C, 2 hours).

- Hydrolysis : Hydrolyze the ester intermediate with NaOH (1M, room temperature, 4 hours) to yield the carboxylic acid .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to glycine derivative) to minimize byproducts. Purify via recrystallization (ethanol/water) or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm sulfonamide linkage (¹H NMR: δ 3.5–3.7 ppm for ethoxy CH₂, δ 1.1–1.3 ppm for ethoxy CH₃; ¹³C NMR: δ 55–60 ppm for sulfonamide S-O bonds) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).

- Elemental Analysis : Match calculated vs. observed C, H, N, S values (theoretical for C₆H₁₃NO₅S: C 34.94%, H 6.36%) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methods :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide NH as H-bond donor).

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., carbonic anhydrase) to assess binding affinity. Use software like Gaussian or GROMACS .

- Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : If ¹H NMR shows unexpected splitting in the ethoxy group, consider:

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24 hours. Quantify degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor via LC-MS/MS .

- Data Interpretation : Half-life (t₁/₂) <1 hour suggests poor pharmacokinetics, necessitating prodrug strategies .

Q. What role does the ethoxy group play in modulating the compound’s biological activity?

- Comparative Studies :

- Synthesize analogs (e.g., 2-methoxy or 2-propoxy variants).

- Test solubility (logP via shake-flask method) and permeability (Caco-2 cell assay).

- Findings : Ethoxy groups balance lipophilicity (logP ~0.5) and H-bonding capacity, enhancing membrane penetration vs. hydrophilic analogs (e.g., 2-hydroxyethanesulfonamido derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.